Lower Specific Activity Against Chymotrypsin-Like Proteasome Activity Indicates Enhanced Selectivity for CPY
When assayed against the chymotrypsin-like (CL) activity of the 20S proteasome from Haloferax volcanii, N-Succinyl-Ile-Ile-Trp-AMC exhibits a significantly lower specific activity compared to commonly used generic AMC substrates. This reduced activity against a non-target protease suggests a higher degree of selectivity for its intended target, carboxypeptidase Y (CPY). Specifically, the specific activity was 110 nmol min⁻¹ mg⁻¹, whereas the substrates Suc-Leu-Leu-Val-Tyr-AMC and Suc-Ala-Ala-Phe-AMC demonstrated specific activities of 340 and 370 nmol min⁻¹ mg⁻¹, respectively [1].
| Evidence Dimension | Specific Activity (nmol min⁻¹ mg⁻¹) |
|---|---|
| Target Compound Data | 110 |
| Comparator Or Baseline | Suc-Leu-Leu-Val-Tyr-AMC: 340; Suc-Ala-Ala-Phe-AMC: 370 |
| Quantified Difference | 3.1-fold and 3.4-fold lower activity, respectively |
| Conditions | Chymotrypsin-like (CL) activity of 20S proteasome from Haloferax volcanii; 100 μM substrate, 0.01 mg protein, 60°C in Tris-2M NaCl buffer with 6% DMSO [1]. |
Why This Matters
The 3.1- to 3.4-fold lower specific activity against a common non-target protease provides quantifiable evidence of improved selectivity, minimizing off-target signal in complex biological samples.
- [1] Wilson HL, Aldrich HC, Maupin-Furlow J. Halophilic 20S proteasomes of the archaeon Haloferax volcanii: purification, characterization, and gene sequence analysis. J Bacteriol. 1999 Sep;181(18):5814-24. doi: 10.1128/JB.181.18.5814-5824.1999. PMID: 10482524; PMCID: PMC94104. View Source
